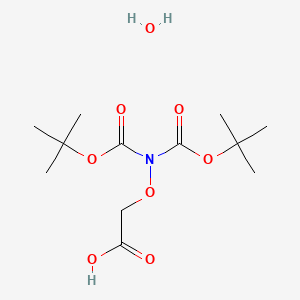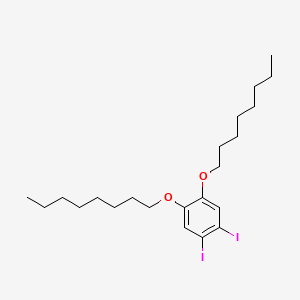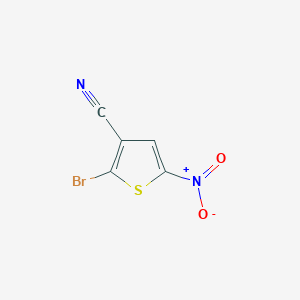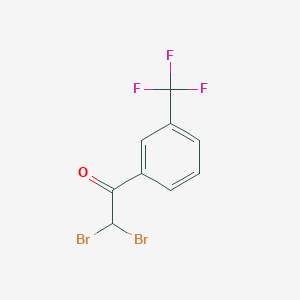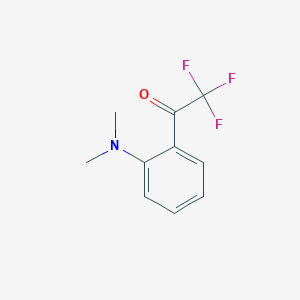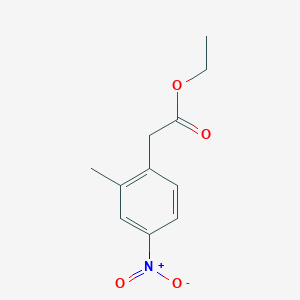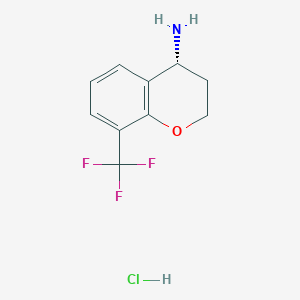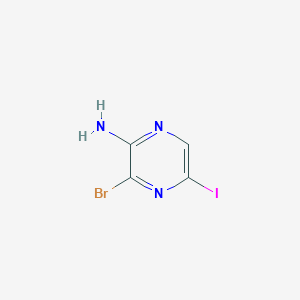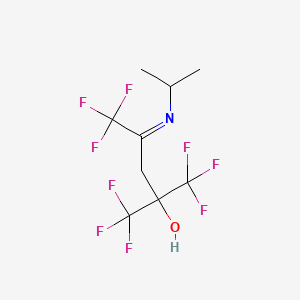
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple trifluoromethyl groups, which contribute to its high stability and reactivity. It finds applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the isopropylimino moiety. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in stabilizing the compound and enhancing its reactivity. The isopropylimino moiety may interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL can be compared with other similar compounds, such as:
Benzene, 1,3-bis(trifluoromethyl)-: This compound also contains trifluoromethyl groups but lacks the isopropylimino moiety.
1,3-di(trifluoromethyl)benzene: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its combination of trifluoromethyl and isopropylimino groups, which confer distinct properties and reactivity.
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXRNZBFQRIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
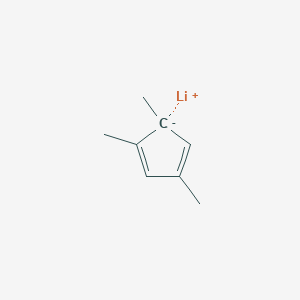

![6-O-tert-butyl 3-O-methyl 5,7-dihydropyrrolo[3,4-b]pyridine-3,6-dicarboxylate](/img/structure/B6336534.png)
